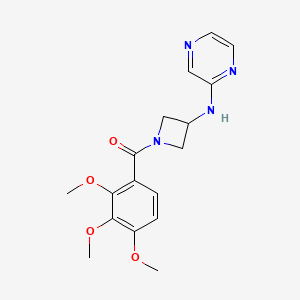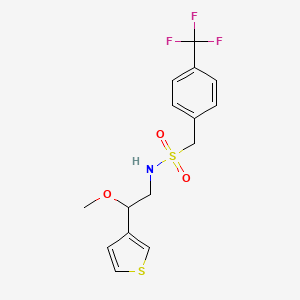![molecular formula C16H17BrN4O2S B2588653 Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941943-38-0](/img/structure/B2588653.png)
Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound that belongs to the class of fused heterocycles known as triazolopyrimidines . These compounds are of interest due to their valuable biological properties .
Synthesis Analysis
The synthesis of new triazolopyrimidine derivatives has been described in the literature . This involves the catalyst-free reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .Molecular Structure Analysis
The molecular structure of similar compounds has been deduced from their Fourier-transform infrared, elemental analysis, and proton and carbon-13 nuclear magnetic resonance spectral data .Chemical Reactions Analysis
The synthetic ways for the preparation of triazolopyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Aplicaciones Científicas De Investigación
Tuberculostatic Activity
Researchers have synthesized structural analogs of antituberculous agents, including derivatives of the triazolopyrimidine scaffold, and evaluated their tuberculostatic activity. These efforts aim to uncover novel compounds that might contribute to the fight against tuberculosis by analyzing structure-activity relationships to optimize therapeutic efficacy (Titova et al., 2019).
Antitumor Activity
A novel synthesis pathway for triazolopyrimidine derivatives demonstrated that these compounds exhibit significant in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This finding indicates the potential of such derivatives in developing new anticancer drugs (Gomha et al., 2017).
Synthetic Methodology Development
The study on the rearrangement of thiazolopyrimidines into triazolopyrimidines has provided insights into novel synthetic pathways, expanding the toolkit for creating structurally diverse heterocyclic compounds that can serve as key intermediates for further chemical transformations (Lashmanova et al., 2019).
Ring-Chain Isomerism
Research into the cyclisation of certain precursors into triazolopyrimidine derivatives has shed light on the phenomenon of ring-chain isomerism, which is influenced by solvent choice and substituent length. Understanding these dynamics is crucial for the design of compounds with desired stability and reactivity profiles (Pryadeina et al., 2008).
Chemical Synthesis and Biological Evaluation
The synthesis of triazolo[4,3-a]pyrimidines, thiadiazolines, and selenadiazolines through the reaction of hydrazonoyl halides with various substrates has opened new avenues for the creation of compounds with potential biological activities. Such studies are foundational for discovering new drugs with varied therapeutic applications (Abdelhamid et al., 2004).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit antitumor properties , suggesting potential targets could be cellular components involved in tumor growth and proliferation.
Mode of Action
Compounds with similar structures have been reported to inhibit the growth of various cancer cell lines . This suggests that the compound may interact with its targets to disrupt cellular processes essential for tumor growth and proliferation.
Biochemical Pathways
Similar compounds have shown to exhibit antitumor activities , indicating that the compound may affect pathways related to cell growth and proliferation.
Result of Action
Compounds with similar structures have been reported to exhibit significant inhibitory activity against various cancer cell lines , suggesting that the compound may induce cellular changes that inhibit tumor growth and proliferation.
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 7-(3-bromophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2S/c1-4-23-14(22)12-9(2)18-15-19-16(24-3)20-21(15)13(12)10-6-5-7-11(17)8-10/h5-8,13H,4H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGNVZNQNDQPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=CC=C3)Br)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2588571.png)


![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2588579.png)
![1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B2588580.png)




![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2588587.png)

![N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2588592.png)
![Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2588593.png)